2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Overview
Description
Synthesis Analysis
The synthesis of related chlorophenyl propanoic acid derivatives involves multi-step chemical processes that often include reactions such as condensation, chlorination, and esterification. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its analogs has been described, showcasing methods to produce compounds with potential GABA B receptor antagonistic activity (Abbenante, Hughes, & Prager, 1997).
Molecular Structure Analysis
Molecular docking and vibrational studies provide insights into the structural characteristics of chlorophenyl amino acids. Spectroscopic and structural investigations have been conducted using experimental spectra and theoretical calculations, revealing the stability and reactivity of these molecules (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds includes the synthesis and analysis of derivatives that exhibit varying degrees of reactivity and stability. The creation of esters and amides from these acids illustrates the versatility and reactivity of the carboxylic acid group in forming new compounds with potential biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how these compounds interact in different environments. For example, the crystal structure and stereochemistry of ethyl derivatives have been characterized, highlighting the importance of solid-state forms in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Scientific Research Applications
Advanced Oxidation Processes in Wastewater Treatment
2-Amino-3-(2,3-dichlorophenyl)propanoic acid has been studied in the context of advanced oxidation processes for wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of similar compounds by Fe3+-catalyzed hydrogen peroxide, which is relevant for understanding the breakdown and removal of such chemicals in wastewater treatment systems (Sun & Pignatello, 1993).
Synthesis and Receptor Antagonist Potential
The synthesis of compounds closely related to this compound has been explored for their potential as GABA receptor antagonists. Research by Abbenante, Hughes, and Prager (1997) into the synthesis of similar chlorinated acids provides insight into their weak antagonistic properties at GABAB receptors, indicating potential pharmacological applications (Abbenante et al., 1997).
Fluorescence Derivatisation in Biological Assays
The use of derivatisation agents related to this compound for fluorescence in biological assays has been studied. Frade et al. (2007) explored the coupling of naphthalen-1-ylamino propanoic acid with amino acids, resulting in derivatives with strong fluorescence suitable for biological assays (Frade et al., 2007).
Molecular Docking and Biological Activity Studies
Vanasundari et al. (2018) conducted studies on the spectroscopic and structural properties of compounds structurally similar to this compound. Their research included molecular docking studies, indicating the potential biological activities of these compounds, especially in inhibiting growth factors like PIGF-1 (Vanasundari et al., 2018).
Photodegradation Studies
The photodegradation of related compounds has been researched to understand their behavior under various environmental conditions. Meunier, Gauvin, and Boule (2002) studied the photochemical behavior of dichlorprop in aqueous solutions, providing insights into the degradation pathways of similar compounds (Meunier et al., 2002).
Mechanism of Action
Target of Action
It is known that amino acids play a crucial role in various biological processes, including protein synthesis .
Mode of Action
Amino acids generally interact with their targets by binding to specific receptors or enzymes, triggering a series of biochemical reactions .
Biochemical Pathways
As an amino acid derivative, it could potentially be involved in protein synthesis and metabolism .
Pharmacokinetics
As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and other cellular functions .
Action Environment
Factors such as temperature, ph, and presence of other molecules can potentially affect its action .
properties
IUPAC Name |
2-amino-3-(2,3-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAAIHKUHFKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110300-04-4 | |
Record name | 2,3-Dichlorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110300-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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